Xanthoquinodin A1

Anti-infective Broad-spectrum Xanthoquinodin

Antimalarial drug discovery programs require validated leads with unique resistance profiles to overcome PfACS/PfCARL/DHODH-mediated resistance. Xanthoquinodin A1 solves this with: • P. berghei liver stage EC50: 1.27 µM; P. falciparum EC50: 0.29 µM • Resistance-refractory phenotype, no cross-resistance to 4 key targets • Also active vs. M. genitalium (0.13 µM), T. gondii (0.12 µM), E. tenella (MEC 0.02 µg/mL) • Selectivity index favorable (HepG2 EC50 >25 µM) Supplied as high-purity lyophilized powder. Available from BenchChem with global shipping.

Molecular Formula C31H24O11
Molecular Weight 572.5 g/mol
Cat. No. B3025961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXanthoquinodin A1
Molecular FormulaC31H24O11
Molecular Weight572.5 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C(=C1)O)C(=C3C(=O)C4C=CC3(C2=O)CC5=CC6=C(C(=C45)O)C(=C7C(=O)CCC(C7(O6)C(=O)OC)O)O)O
InChIInChI=1S/C31H24O11/c1-11-7-14-20(16(33)8-11)26(37)23-24(35)13-5-6-30(23,28(14)39)10-12-9-17-21(25(36)19(12)13)27(38)22-15(32)3-4-18(34)31(22,42-17)29(40)41-2/h5-9,13,18,33-34,36-38H,3-4,10H2,1-2H3/t13-,18-,30-,31-/m0/s1
InChIKeyXCWGCTNGDUDAMO-SLAVHBLRSA-N
Commercial & Availability
Standard Pack Sizes0.25 mg / 0.5 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Xanthoquinodin A1 Structure and Anti-Infective Scaffold


Xanthoquinodin A1 is a fungal secondary metabolite belonging to the xanthoquinodin class of natural products, characterized by a novel xanthone-anthraquinone conjugate system [1]. First isolated from Humicola sp. FO-888 [2], it is a heterodimer formed by the linkage of octaketide-derived monomers [3]. The compound has a molecular formula of C31H24O11 and a molecular weight of 572.52 g/mol [4].

Scaffold Xanthone-anthraquinone heterodimer natural product probe
Pathogen panels Multi-pathogen screening context including Plasmodium, Mycoplasma, Toxoplasma
Resistance Reported resistance-refractory phenotype for antimalarial target studies

Xanthoquinodin A1 In-Class Irreplaceability


Substituting Xanthoquinodin A1 with a structurally similar analog, such as Xanthoquinodin A2 or A6, introduces substantial scientific risk due to non-linear structure-activity relationships within this chemical class. While sharing the core xanthone-anthraquinone heterodimer scaffold [1], subtle variations in hydroxylation, methylation, and stereochemistry lead to pronounced differences in potency, spectrum of activity, and crucially, cytotoxicity profiles. For example, certain analogs exhibit cytotoxic effects against mammalian cell lines, whereas Xanthoquinodin A1 demonstrates a favorable selectivity index with no cytotoxicity at high concentrations [2]. Furthermore, the unique resistance-refractory phenotype observed with Xanthoquinodin A1 against Plasmodium and Toxoplasma is not a class-wide property and cannot be assumed for other xanthoquinodins [3]. Therefore, direct procurement of the specific compound is essential for ensuring experimental reproducibility and validity.

! Analog potency profile may shift: reported EC50 differences across Plasmodium, Trichomonas and other pathogens are not guaranteed for other xanthoquinodins.
! Resistance-refractory phenotype not uniformly validated for in-class analogs; cross-resistance data is specific to A1.
! Selectivity index context may differ: HepG2 cytotoxicity endpoint comparison and liver-stage activity data are compound-specific and may not transfer.

Xanthoquinodin A1 Head-to-Head Evidence


Broad-Spectrum Anti-Infective Potency vs. A2

In a direct head-to-head comparison, Xanthoquinodin A1 demonstrates superior potency against Plasmodium falciparum and comparable or better activity against other human pathogens relative to its closest structural analog, Xanthoquinodin A2 [1]. Both compounds showed low cytotoxicity against HepG2 cells (EC50 > 25 µM).

Potency vs. A2
Head-to-head
A1 EC50 0.29 µM (P. falc.) vs A2 0.50 µM; 42% lower EC50; T. vaginalis 3.9 vs 6.8 µM (43% lower). M. genitalium comparable.
Supports multi-pathogen screening context
Reported in vitro EC50 values; Dd2 strain and culture models used.
Anti-infective Broad-spectrum Xanthoquinodin

Resistance-Refractory Antiplasmodial Activity

Xanthoquinodin A1 exhibits a unique resistance-refractory profile by showing no cross-resistance to parasites with mutations in established antimalarial drug targets. This includes PfACS, PfCARL, PfPI4K, and DHODH, which are resistance mechanisms for compounds like spiroindolones, imidazopyrazines, and DSM265 [1]. This contrasts sharply with many lead candidates that are compromised by these common resistance alleles.

Resistance profile
Class-level inference
No cross-resistance to PfACS, PfCARL, PfPI4K, DHODH mutants; 'irresistible phenotype' reported in vitro.
Resistance-refractory assay context
Data from P. falciparum selection experiments; target deconvolution ongoing.
Antimalarial Drug Resistance Mechanism of Action

Anticoccidial Activity Against Eimeria tenella

The xanthoquinodin class demonstrates activity against monensin-resistant strains of Eimeria tenella. Xanthoquinodin B3 inhibits schizont formation in monensin-resistant E. tenella at concentrations greater than 0.035 µM [1]. While direct quantitative data for Xanthoquinodin A1 against this specific resistant strain is not available, its structural and functional class membership strongly infers a similar lack of cross-resistance, positioning it as a valuable probe distinct from polyether ionophores like monensin.

Anticoccidial MEC
Head-to-head
A1 MEC 0.02 µg/mL vs. A3/B1/B2 up to 0.2 µg/mL; up to 10-fold difference.
Reported Eimeria tenella schizont inhibition context
BHK-21 host cell assay; A2 equally potent (0.02 µg/mL).
Anticoccidial Drug Resistance Veterinary Parasitology

Favorable Therapeutic Window

A key differentiator for Xanthoquinodin A1 is its favorable selectivity index (SI) compared to structurally related analogs. While a study notes that quinones can exhibit indiscriminate activity, Xanthoquinodin A1 demonstrated a promising selectivity index of 20 (SI=20) against Trichomonas vaginalis [1]. In contrast, several analogs like Xanthoquinodins A4, A6, B4, B5, and ketoxanthoquinodin A6 show potent cytotoxic effects against both cancerous (MCF-7, KB, NCI-H187) and non-cancerous (Vero) cell lines [2], limiting their utility as anti-infective probes.

Selectivity window
Cross-study comparable
HepG2 EC50 > 25 µM; vs. P. falc. 0.29 µM → selectivity index > 86
Supports cytotoxicity endpoint review
HepG2 assay; higher index suggests host-cell margin in screening.
Selectivity Cytotoxicity Structure-Activity Relationship

Xanthoquinodin A1 Research and Procurement Scenarios


Liver Stage and Resistance Antimalarial Lead Optimization

Procure Xanthoquinodin A1 to serve as a validated chemical probe in mechanism-of-action studies against Plasmodium falciparum. Its demonstrated lack of cross-resistance to common antimalarial targets (PfACS, PfCARL, PfPI4K, DHODH) makes it an ideal tool for identifying and validating new therapeutic targets to combat multi-drug resistant malaria [1].

Broad-Spectrum Anti-Infective Screening Panels

Utilize Xanthoquinodin A1 in in vitro and in vivo models of Eimeria tenella infection, particularly against monensin-resistant strains. As a member of a chemical class known to bypass this specific resistance mechanism [2], it offers a pathway to study alternative anticoccidial strategies and validate new targets for veterinary drug development.

Mechanism of Action Studies in Apicomplexan Parasites

Employ Xanthoquinodin A1 as a positive control or reference standard in high-throughput screening campaigns targeting phylogenetically diverse pathogens, including M. genitalium, C. parvum, and T. vaginalis. Its well-characterized broad-spectrum activity and favorable selectivity window [3] provide a robust baseline for identifying new anti-infective leads.

Veterinary Anticoccidial Drug Development

Leverage the unique xanthone-anthraquinone hybrid structure of Xanthoquinodin A1 [4] as a starting point for semi-synthetic derivatization or biosynthetic engineering studies. Its heterodimeric scaffold serves as a valuable model system for investigating the structure-activity relationships and chemical biology of these complex fungal polyketides.

Application
Selection Property
Validation Focus
Antimalarial lead optimization (liver stage & resistance)
Liver-stage EC50 context and resistance-refractory profile
Cross-resistance panel and P. berghei liver model validation
Broad-spectrum anti-infective screening
Multi-pathogen potency rank vs. analogs
EC50 profiling across Plasmodium, Mycoplasma, Trichomonas, Cryptosporidium
Apicomplexan mechanism-of-action studies
High potency across Eimeria, Toxoplasma, Plasmodium
Target deconvolution and life-cycle stage assays
Veterinary anticoccidial discovery
Reported Eimeria tenella MEC 0.02 µg/mL rank
In vivo coccidiosis model and schizont inhibition verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


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